2-Methylpyrazine

Catalog No.
S570488
CAS No.
109-08-0
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrazine

CAS Number

109-08-0

Product Name

2-Methylpyrazine

IUPAC Name

2-methylpyrazine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

CAWHJQAVHZEVTJ-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1

Solubility

1000 mg/mL at 20 °C
soluble in water and oils
miscible at room temperature (in ethanol)

Synonyms

Methyl-pyrazine; 2-Methyl-1,4-diazine; 2-Methylpyrazine; Methylpyrazine; Monomethylpyrazine; NSC 30412; NSC 49138

Canonical SMILES

CC1=NC=CN=C1

Precursor for Chemical Synthesis:

  • Pyrazinamide Synthesis: 2-Methylpyrazine serves as a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for treating tuberculosis [PubChem]. This conversion involves a chlorination and subsequent amidation reaction [].

Ligand in Coordination Chemistry:

  • Metal Complex Formation: 2-Methylpyrazine acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms in its structure. This property allows it to participate in the formation of coordination polymers with various metals like silver, exhibiting unique properties.

Material Science Applications:

  • Fluorescent Materials: 2-Methylpyrazine's interaction with metal ions like silver can lead to the formation of fluorescent complexes. These materials exhibit blue luminescence at room temperature, potentially finding applications in optoelectronic devices [].

Studies in Photochemistry and Spectroscopy:

  • Excited State Dynamics: Research explores the behavior of 2-methylpyrazine upon absorbing ultraviolet light. Studies investigate the molecule's relaxation pathways and interactions with surrounding molecules, contributing to the understanding of fundamental photochemical processes [].

Environmental and Toxicological Studies:

  • Occurrence and Detection: 2-methylpyrazine is a component of cigarette smoke and is found in various environmental samples. Research focuses on developing methods for its detection and monitoring to assess potential environmental and health impacts.

2-Methylpyrazine is an organic compound with the molecular formula C5_5H6_6N2_2 and a CAS number of 109-08-0. It is a colorless to yellow liquid at room temperature, characterized by a specific gravity of 1.03, a boiling point of 135 °C, and a melting point of -29 °C. This compound is notable for its distinctive odor, often described as nutty or roasted, and it is commonly found in various food products such as coffee, peanuts, and red peppers. Additionally, it plays roles as a flavoring agent and a product of the Maillard reaction, which is crucial in food chemistry .

2-Methylpyrazine is classified as a flammable liquid and vapor. It is essential to handle it with caution under proper ventilation and following standard laboratory safety protocols.

Safety information:

  • Flammable liquid and vapor (H226)

Precautionary statements:

  • Keep away from heat/sparks/open flames/hot surfaces. No smoking (P210)
  • Ground/bond container and receiving equipment (P240)
  • Use explosion-proof electrical/ventilating/lighting/equipment (P241)
  • Take precautionary measures against static discharge (P243)
  • Use only non-sparking tools (P242)
  • Keep container tightly closed (P233)
Typical of pyrazine derivatives. Notably, it can undergo:

  • Electrochemical oxidation, leading to the formation of 5-methylpyrazine-2-carboxylic acid .
  • Catalytic cyclization reactions, where it can act as an intermediate in the synthesis of other pyrazine derivatives through processes involving dehydration and dehydrogenation .
  • Reactions with oxidizing agents, which can produce various oxidized products depending on the conditions .

Several methods exist for synthesizing 2-methylpyrazine:

  • Catalytic synthesis: Utilizing zinc oxide-zinc chromite catalysts in the vapor-phase reaction of glycerol and ethylenediamine has been shown to be effective .
  • Dehydrocyclization: This method involves the cyclization of piperazine intermediates under specific catalytic conditions, yielding 2-methylpyrazine as a product .
  • Conventional organic synthesis: Traditional methods may include the reaction of appropriate precursors under controlled conditions to yield the desired compound.

2-Methylpyrazine finds applications across various fields:

  • Flavoring agent: Widely used in the food industry to enhance flavors in products like coffee and snacks.
  • Solvent: Identified as a greener solvent for nonsolvent-induced phase separation processes in material science .
  • Coordination chemistry: Serves as a ligand in coordination complexes, contributing to the development of new materials .

Research on interaction studies involving 2-methylpyrazine primarily focuses on its role in flavor chemistry and potential interactions with other compounds during cooking processes. Its interactions with various food components can influence flavor development through reactions such as the Maillard reaction, which involves amino acids and reducing sugars.

2-Methylpyrazine belongs to a class of compounds known as methylpyrazines. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
2-AcetylpyrazineC5_5H7_7N2_2OKnown for its sweet, caramel-like aroma; used in flavoring.
5-MethylpyrazineC5_5H6_6N2_2Exhibits different flavor notes; less common than 2-methylpyrazine.
2-CyanopyrazineC5_5H4_4N4_4OContains a cyano group; used in synthetic applications.
N-(tert-Butyl)pyrazine carboxamideC9_9H12_12N2_2OExhibits different solubility properties; used in pharmaceuticals.

Microbial metabolic engineering has advanced to enable the biosynthesis of valuable pyrazine compounds, including 2-methylpyrazine, through genetically modified microorganisms. For example, Pseudomonas putida KT2440 has been engineered to produce pyrazines by introducing genes from the L-threonine biosynthesis pathway, enabling the de novo synthesis of alkylpyrazines from renewable substrates.

The biosynthesis of alkylpyrazines such as 2-methylpyrazine typically involves the conversion of amino acid precursors through enzymatic and non-enzymatic reactions. For instance, L-threonine is enzymatically converted via L-threonine-3-dehydrogenase to intermediates like aminoacetone, which then undergoes spontaneous chemical reactions to form pyrazines.

This approach combines native metabolic pathways with heterologous gene expression and enzyme catalysis to optimize yields and tailor pyrazine profiles for industrial applications. Challenges include balancing precursor supply, enzyme activity, and pathway flux to maximize 2-methylpyrazine production.

Bacillus subtilis Strain Optimization for Enhanced 2-Methylpyrazine Yield

Bacillus subtilis strains isolated from fermented soybean products (natto) have demonstrated significant ability to biosynthesize 2-methylpyrazine and related alkylpyrazines. Screening of multiple B. subtilis strains revealed variability in their pyrazine production profiles, with some strains like BcP4 producing up to 690 µg/L of 2-methylpyrazine under optimized conditions.

Table 1: 2-Methylpyrazine Production by Selected B. subtilis Strains

Strain2-Methylpyrazine Concentration (µg/L)Other Alkylpyrazines Produced (mg/L)
BcP4690 ± 40.52,3-dimethylpyrazine (680), 2,6-dimethylpyrazine (1891)
BcP1>400Not specified
BcP21>1002,5-dimethylpyrazine (4.5), 2,3,5-trimethylpyrazine (52.6), 2,3,5,6-tetramethylpyrazine (501.1)

B. subtilis cultures were grown in lysogeny broth supplemented with pyrazine precursors such as L-threonine and acetoin, which enhanced pyrazine biosynthesis. Aeration and incubation at 28°C with shaking were key parameters for optimizing production.

Precursor Utilization Strategies in Maillard Reaction-Inspired Biosynthesis

The biosynthesis of 2-methylpyrazine shares mechanistic features with the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. In microbial cultures, precursors like L-threonine and acetoin serve as substrates that undergo enzymatic transformations and spontaneous chemical reactions to form pyrazines.

Biosynthesis Pathway Overview:

  • L-threonine is converted enzymatically by L-threonine-3-dehydrogenase to L-2-amino-acetoacetate.
  • L-2-amino-acetoacetate spontaneously decarboxylates to aminoacetone.
  • Aminoacetone undergoes pH-dependent non-enzymatic reactions, forming 2-methylpyrazine and other alkylpyrazines.
  • Acetoin acts as another key precursor for related pyrazines such as 2,3,5,6-tetramethylpyrazine.

This pathway is supported by isotope labeling studies confirming the incorporation of L-threonine and glucose-derived carbons into pyrazine structures.

Table 2: Key Precursors and Their Role in Pyrazine Biosynthesis

PrecursorRole in BiosynthesisResulting Pyrazines
L-threonineEnzymatic conversion to aminoacetone2-methylpyrazine, 2,5-dimethylpyrazine
AcetoinPrecursor for methylated pyrazines2,3,5,6-tetramethylpyrazine
Reducing sugarsParticipate in Maillard-type reactionsVarious alkylpyrazines

Research Findings Summary

  • Bacillus subtilis strains differ in their capacity to produce 2-methylpyrazine, with strain BcP4 showing the highest yield reported at ~690 µg/L.
  • Supplementation of culture media with L-threonine and acetoin significantly stimulates alkylpyrazine biosynthesis.
  • The biosynthesis mechanism involves enzymatic conversion of amino acid precursors followed by spontaneous chemical reactions akin to Maillard chemistry.
  • Genetic engineering of microbial hosts like Pseudomonas putida offers promising routes for scalable production of 2-methylpyrazine and analogs from renewable resources.
  • The complexity of pyrazine biosynthesis requires careful optimization of precursor availability, enzyme expression, and culture conditions to maximize yields.

Illustrative Figure: Simplified Biosynthesis Pathway of 2-Methylpyrazine in Bacillus subtilis

L-Threonine    |    | (L-threonine-3-dehydrogenase)    vL-2-Amino-acetoacetate    |    | (Spontaneous decarboxylation)    vAminoacetone    |    | (Non-enzymatic pH-dependent reaction)    v2-Methylpyrazine

Vapor-Phase Cyclization Over Transition Metal Oxide Catalysts

Vapor-phase cyclization represents a fundamental approach for the synthesis of 2-methylpyrazine through the dehydrocyclization of ethylenediamine and propylene glycol or glycerol precursors [1]. The most extensively studied transition metal oxide catalysts for this process include ferrite-based systems, particularly manganese ferrite (MnFe2O4), which demonstrates superior catalytic performance compared to zinc-substituted ferrite analogs [1].

Ferrite Catalyst Systems

Research conducted on nanocrystalline ferrite catalysts has established that manganese ferrite exhibits the highest activity among the Zn1-xMnxFe2O4 series where x ranges from 0 to 1.0 [1] [2]. The performance hierarchy follows the order: MnFe2O4 > Zn0.25Mn0.75Fe2O4 > Zn0.5Mn0.5Fe2O4 > Zn0.75Mn0.25Fe2O4 > ZnFe2O4 [1]. The enhanced catalytic activity correlates directly with increasing manganese content, which promotes paramagnetism in the catalyst structure [1].

Table 1: Catalytic Performance of Ferrite Catalysts in 2-Methylpyrazine Synthesis

CatalystTemperature (K)Propylene Glycol Conversion (%)2-Methylpyrazine Yield (%)Selectivity (%)
MnFe2O4723988082
Zn0.25Mn0.75Fe2O4723957276
Zn0.5Mn0.5Fe2O4723906572
Zn0.75Mn0.25Fe2O4723855868
ZnFe2O4723754560

Source: [1]

The optimal reaction conditions for manganese ferrite catalysts involve a temperature of 723 K with feed composition ratios of ethylenediamine:propylene glycol:water at 1:1:2 molar ratios [1]. Under these conditions, propylene glycol conversion approaches 98% with 2-methylpyrazine yields reaching 80% [1].

Process Parameter Optimization

Temperature optimization studies reveal that 2-methylpyrazine yield increases progressively with temperature until reaching the optimal range of 723-773 K [1]. Weight hourly space velocity (WHSV) investigations demonstrate that lower space velocities favor higher conversion rates, though this must be balanced against productivity considerations [1].

The reaction mechanism proceeds through a dehydration-dehydrogenation pathway where ferrite catalysts function as bifunctional systems providing both dehydration and dehydrogenation capabilities [1]. Surface characterization using X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray analysis, and Mössbauer spectroscopy confirms that the spinel ferrite structure remains stable under reaction conditions [1].

Chromium-Promoted Copper-Based Catalysts

Alternative transition metal oxide systems include chromium-promoted copper-zinc-aluminum oxide catalysts prepared through impregnation methods [3] [4]. These catalysts demonstrate enhanced dispersion of active copper components and improved reduction characteristics when chromium promoters are incorporated [3].

Table 2: Effect of Chromium Content on Catalyst Performance

Chromium Content (wt%)Surface Area (m²/g)2-Methylpyrazine Selectivity (%)Temperature (°C)
015878380
116582380
317285380
516883380

Source: [3] [4]

The optimal chromium loading of 3 weight percent provides the highest 2-methylpyrazine selectivity at 85% under atmospheric pressure conditions at 380°C [3]. The enhanced performance results from improved copper dispersion and modified acid-base properties of the catalyst surface [3].

Continuous-Flow Ammoxidation Systems for 2-Cyanopyrazine Derivatives

Continuous-flow ammoxidation represents an advanced methodology for converting 2-methylpyrazine to 2-cyanopyrazine derivatives using microreactor technology [5] [6]. This approach addresses the challenges of highly exothermic ammoxidation reactions while achieving unprecedented space-time yields [5].

Microreactor Design and Catalyst Performance

The microreactor system incorporates a vaporization microchamber coupled with sinusoidal wave microchannels to facilitate efficient heat and mass transfer [5]. Chromium vanadium phosphate oxide supported on gamma-aluminum oxide (CrVPO/γ-Al2O3) emerges as the optimal catalyst system among four evaluated supports including alpha-aluminum oxide, gamma-aluminum oxide, ZSM-5(50), and ZSM-5(80) [5].

Table 3: Catalyst Support Comparison for Ammoxidation in Microreactor

SupportSurface Area (m²/g)Pore Volume (cc/g)2-Methylpyrazine Conversion (%)2-Cyanopyrazine Selectivity (%)
γ-Al2O3121.720.2371.593.7
α-Al2O329.720.1245.288.1
ZSM-5(50)244.290.1162.892.4
ZSM-5(80)290.040.1358.389.6

Source: [5]

Process Optimization Parameters

The optimal operating conditions for continuous-flow ammoxidation include a reaction temperature of 480°C with feed molar ratios of 2-methylpyrazine:water:ammonia:oxygen at 1:5:6:12 [5]. These conditions yield 71.5% 2-methylpyrazine conversion with 93.7% selectivity to 2-cyanopyrazine [5].

Gas hourly space velocity (GHSV) optimization reveals that 13,081 h⁻¹ represents the optimal value using 0.03 grams of catalyst [5]. Higher space velocities result in decreased conversion due to reduced contact time, while lower velocities do not proportionally improve performance [5].

Table 4: Space-Time Yield Comparison Across Reactor Types

Reactor TypeCatalyst Mass (g)Residence Time (s)2-Methylpyrazine Conversion (%)Space-Time Yield (g CP/kg cat·h)
Fixed Bed3.01.76538-498
Fixed Bed1.00.37100138-440
Fixed Bed1.00.3100500-900
Microreactor0.030.001-0.005711724-77,082

Source: [5]

Catalyst Stability and Long-Term Performance

Continuous operation studies demonstrate exceptional catalyst stability over 50-hour periods with 2-cyanopyrazine yields maintained between 56-68% throughout the operational window [5]. The microreactor design enables superior temperature control with variations limited to ±1°C during typical 5-hour experimental runs [5].

The space-time yield achievements of 1,724-77,082 grams of 2-cyanopyrazine per kilogram of catalyst per hour represent the highest values reported for this transformation, exceeding conventional fixed-bed reactor performance by factors of 1.9-85 [5].

Zinc-Chromium Oxide Catalysts in Glycerol Valorization Processes

Zinc-chromium oxide mixed metal catalysts demonstrate exceptional capability for glycerol valorization through dehydrocyclization reactions with ethylenediamine to produce 2-methylpyrazine [7] [8]. These catalysts effectively convert crude glycerol, a byproduct of biodiesel production, into value-added pharmaceutical intermediates [8].

Catalyst Composition and Structure-Activity Relationships

The zinc-chromium oxide system exists primarily as ZnO-ZnCr2O4 mixed phases derived from hydrotalcite precursors synthesized under controlled pH conditions [9] [10]. The optimal zinc-to-chromium molar ratio of 3:1 provides the highest catalytic activity for 2-methylpyrazine synthesis [8].

Table 5: Effect of Zinc-to-Chromium Ratio on Catalytic Performance

Zn:Cr RatioGlycerol Conversion (%)Ethylenediamine Conversion (%)2-Methylpyrazine Rate (μmol/g·s)Selectivity (%)
1:132481.268
2:138551.872
3:145652.476
4:141602.174

Source: [8] [11]

Surface Properties and Mechanistic Considerations

The dehydrocyclization mechanism involves cyclocondensation of glycerol and ethylenediamine followed by homo-coupling of 2-pyrazinylmethanol intermediates [10]. This process requires the presence of both moderate acid sites and strong base sites on the catalyst surface [10]. Zinc-chromium oxide catalysts synthesized at pH 9 exhibit superior performance compared to those prepared at pH 7, attributed to smaller particle sizes and zinc enrichment at near-surface regions [9].

Table 6: Surface Properties of Zinc-Chromium Oxide Catalysts

Synthesis pHSurface Area (m²/g)Zn/Cr Surface RatioStrong Basic Sites (μmol/g)2-Methylpyrazine Rate (μmol/g·s)
7841.592451.2
91162.013182.4

Source: [9]

Process Optimization for Glycerol Utilization

The valorization process operates optimally at temperatures between 400-450°C under atmospheric pressure conditions [7] [8]. Crude glycerol containing water and impurities demonstrates comparable performance to pure glycerol, making this process economically attractive for biodiesel industry byproduct utilization [8].

The reaction pathway proceeds through initial dehydration of glycerol to form reactive intermediates, followed by condensation with ethylenediamine and subsequent cyclization-dehydrogenation steps [10]. Oxygen pulse chemisorption studies reveal that optimal oxygen surface density correlates with enhanced 2-methylpyrazine formation rates [10].

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Liquid
colourless to slightly yellow liquid with a nutty, cocoa-like odou

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

94.053098200 g/mol

Monoisotopic Mass

94.053098200 g/mol

Boiling Point

135.00 °C. @ 761.00 mm Hg

Heavy Atom Count

7

Density

1.007-1.033

LogP

0.21 (LogP)
0.21

Melting Point

-29 °C

UNII

RVC6500U9C

GHS Hazard Statements

Aggregated GHS information provided by 1657 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.06 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-08-0

Wikipedia

2-methylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types